1-methylcyclobutan-1-ol
Overview
Description
1-Methylcyclobutan-1-ol is an organic compound with the molecular formula C₅H₁₀O It is a cyclobutanol derivative where a methyl group is attached to the cyclobutane ring
Mechanism of Action
1-Methylcyclobutanol, also known as 1-methylcyclobutan-1-ol, is a chemical compound with the molecular formula C5H10O
Result of Action
The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that the compound may interact with cellular components in the skin, eyes, and respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s safety data sheet advises against exposure to heat, hot surfaces, sparks, open flames, and other ignition sources . These precautions suggest that the compound may be flammable and that its stability and reactivity may be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-methylcyclobutanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 1-methylcyclobutane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-Methylcyclobutanone.
Reduction: 1-Methylcyclobutane.
Substitution: 1-Methylcyclobutyl chloride.
Scientific Research Applications
1-Methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
Cyclobutanol: Similar structure but without the methyl group.
1-Methylcyclopentanol: A five-membered ring with a similar functional group.
1-Methylcyclohexanol: A six-membered ring with a similar functional group.
Uniqueness: 1-Methylcyclobutan-1-ol is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The presence of the methyl group also influences its reactivity and interactions compared to other cyclobutanol derivatives.
Properties
IUPAC Name |
1-methylcyclobutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVUKFABWSFJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173934 | |
Record name | 1-Methylcyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20117-47-9 | |
Record name | 1-Methylcyclobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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